molecular formula C14H18N4OS B6112235 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine

Cat. No. B6112235
M. Wt: 290.39 g/mol
InChI Key: KENYMVQDSKZNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been shown to have promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine involves the inhibition of certain enzymes that are involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine are still being studied. However, it has been shown to have potent inhibitory effects on certain enzymes, which could have significant implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine in lab experiments is its potent inhibitory effects on certain enzymes. This makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine. One area of research is in the development of new cancer treatments that utilize this compound. Additionally, this compound could also be studied for its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could have significant implications for the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine involves several steps, including the reaction of 3-isopropyl-1,2,4-oxadiazole with tetrahydro-3-thiophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-chloropyridine to obtain the final product.

Scientific Research Applications

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-3-thienyl)-2-pyridinamine has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer treatment, where this compound has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(thiolan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9(2)13-17-14(19-18-13)10-3-4-12(15-7-10)16-11-5-6-20-8-11/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYMVQDSKZNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)NC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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